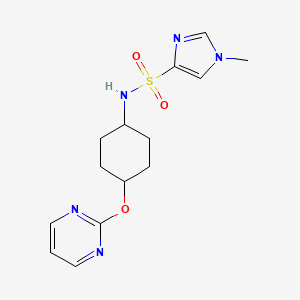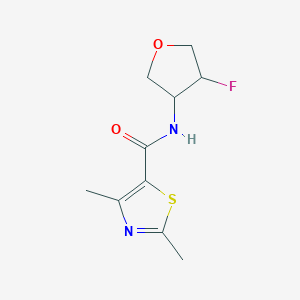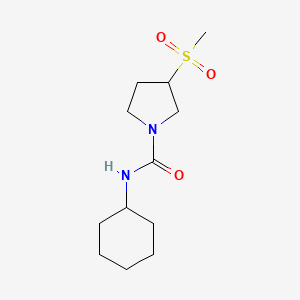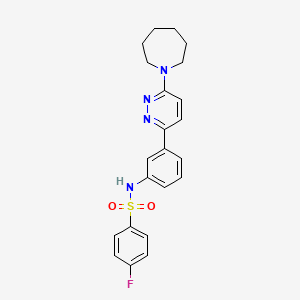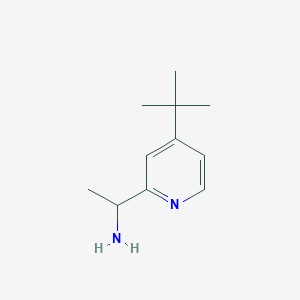
1-(4-Tert-butylpyridin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butylpyridin-2-yl)ethanamine, also known as TBE-31, is a chemical compound with potential applications in scientific research. It is a member of the pyridine family and is structurally similar to other compounds with known biological activity. TBE-31 has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Antitumor Activity of Pyridine Derivatives
Research by Maftei et al. (2016) focuses on the synthesis, structural analysis, and antitumor activity investigation of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. The study aimed to enhance the transport of bioactive units through cell wall barriers by incorporating bioactive moieties like pyrazole and pyrazolo[3,4-d]pyrimidine. One compound exhibited significant in vitro anti-cancer activity across a panel of cell lines, indicating the potential of these derivatives for antitumor applications (Maftei et al., 2016).
Efflux Pump Inhibitors for Antibiotic Resistance
A study by Héquet et al. (2014) synthesized 1-(1H-indol-3-yl)ethanamine derivatives to counteract antibiotic resistance in Staphylococcus aureus by inhibiting the NorA efflux pump. These derivatives effectively restored the antibacterial activity of ciprofloxacin against resistant strains, showcasing a novel approach to overcoming antibiotic resistance (Héquet et al., 2014).
Ligand Effects in Coordination Chemistry
Research by Hofmann et al. (2003) delved into the pi-acceptor effects on the lability of Pt(II) complexes, examining how varying the pi-acceptor ligand affects the kinetics of substitution reactions. This study provides insight into designing Pt(II) complexes with desired reactivity and stability, relevant for catalysis and therapeutic applications (Hofmann et al., 2003).
Photovoltaic Applications
Boschloo et al. (2006) explored the impact of 4-tert-butylpyridine on the performance of dye-sensitized TiO2 solar cells, demonstrating how it increases the open-circuit potential and electron lifetime, thus enhancing the efficiency of these solar cells. This work underlines the significance of molecular additives in optimizing photovoltaic devices (Boschloo et al., 2006).
Catalysis and Metal Complexes
The coordination chemistry of pyridine derivatives, including 1-(4-Tert-butylpyridin-2-yl)ethanamine, has been extensively studied for its catalytic applications. Compounds based on these structures have been used in a variety of reactions, from artificial photosynthesis (water splitting) to organic transformations, highlighting the versatility and utility of terpyridine and related ligands in catalysis (Winter et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
1-(4-tert-butylpyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-8(12)10-7-9(5-6-13-10)11(2,3)4/h5-8H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPUMDDXHDMPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
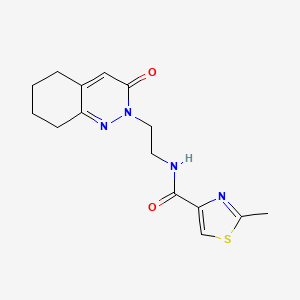
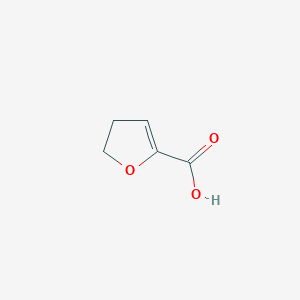
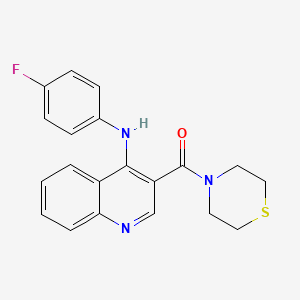
![N-(2-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2551328.png)

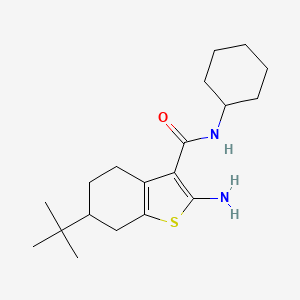

![4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2551334.png)
